molecular formula C5Cl2F8O2 B3225252 4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane CAS No. 124699-32-7

4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane

Cat. No. B3225252
CAS RN: 124699-32-7
M. Wt: 314.94 g/mol
InChI Key: BWOCSSCSIOXAKV-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane, commonly known as DCTD, is a chemical compound that has been widely used in scientific research. DCTD belongs to the class of perfluorinated ether compounds and has been used for various purposes such as in the synthesis of other compounds, as a solvent, and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of DCTD is not fully understood. However, it has been proposed that DCTD acts as a surfactant and disrupts the lipid bilayer of cell membranes. This disruption leads to changes in membrane permeability and ion transport, which can affect cellular processes such as signaling and metabolism.
Biochemical and Physiological Effects:
DCTD has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cells. DCTD has also been shown to alter the expression of genes involved in inflammation and cell death. In addition, DCTD has been reported to have neurotoxic effects, causing damage to the nervous system.

Advantages and Limitations for Lab Experiments

DCTD has several advantages for use in lab experiments. It is a highly stable and inert compound that can be easily handled and stored. It is also a good solvent for many organic compounds and can be used in a wide range of chemical reactions. However, DCTD has some limitations for lab experiments. It is a toxic compound that can cause harm to researchers if not handled properly. It is also expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the use of DCTD in scientific research. One area of interest is the development of new synthetic methods for DCTD that are more efficient and cost-effective. Another area of interest is the use of DCTD as a fluorinated probe for imaging techniques such as MRI and PET. DCTD can also be used as a model compound for studying the effects of perfluorinated ether compounds on biological systems. Finally, DCTD can be used in the development of new materials such as polymers and coatings that have unique properties.

Scientific Research Applications

DCTD has been extensively used in scientific research due to its unique properties. It has been used as a solvent for various chemical reactions, as a reagent in the synthesis of other compounds, and as a fluorinated probe for NMR spectroscopy. DCTD has also been used as a surfactant in the preparation of nanoparticles and as a lubricant for microelectromechanical systems (MEMS).

properties

IUPAC Name

4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F8O2/c6-2(10)3(7,11)17-5(15,16-2)1(8,9)4(12,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOCSSCSIOXAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(O1)(C(C(F)(F)F)(F)F)F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane
Reactant of Route 2
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4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane
Reactant of Route 3
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4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane
Reactant of Route 4
4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane
Reactant of Route 5
4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane

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